molecular formula C5H9BrCl2O B15274678 2-Bromo-1,4-dichloro-3-methoxybutane

2-Bromo-1,4-dichloro-3-methoxybutane

Cat. No.: B15274678
M. Wt: 235.93 g/mol
InChI Key: FWNYAOBYXZHJPH-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichloro-3-methoxybutane is an organic compound with the molecular formula C₅H₉BrCl₂O and a molecular weight of 235.93 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes bromine, chlorine, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-dichloro-3-methoxybutane typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in controlled laboratory settings due to its specialized applications. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-dichloro-3-methoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

2-Bromo-1,4-dichloro-3-methoxybutane is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-dichloro-3-methoxybutane involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,4-dichloro-3-methoxybutane is unique due to its combination of bromine, chlorine, and methoxy functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are advantageous .

Properties

Molecular Formula

C5H9BrCl2O

Molecular Weight

235.93 g/mol

IUPAC Name

2-bromo-1,4-dichloro-3-methoxybutane

InChI

InChI=1S/C5H9BrCl2O/c1-9-5(3-8)4(6)2-7/h4-5H,2-3H2,1H3

InChI Key

FWNYAOBYXZHJPH-UHFFFAOYSA-N

Canonical SMILES

COC(CCl)C(CCl)Br

Origin of Product

United States

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